![molecular formula C14H14N4O4S2 B6498529 N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide CAS No. 946319-73-9](/img/structure/B6498529.png)

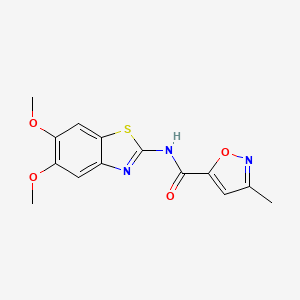

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

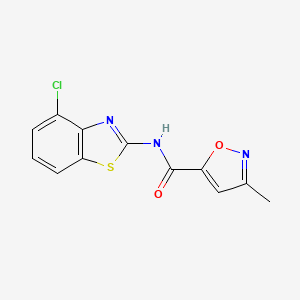

The compound “N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide” is a chemical compound with a molecular formula of C18H19N3O3S2 . It has a molecular weight of 389.5 g/mol .

Synthesis Analysis

The synthesis of this compound or similar compounds often involves the use of dimethylsulfamoyl chloride . This reagent is widely used in the synthesis of a medicinally important class of compounds, sulfonamides . It can also be used in the esterification/amidation between carboxylic acids and equimolar amounts of alcohols/amines .Molecular Structure Analysis

The molecular structure of this compound includes a benzothiazole ring substituted with a dimethylsulfamoyl group and a 3-methyl-1,2-oxazole-5-carboxamide group . The InChI string of the compound isInChI=1S/C18H19N3O3S2/c1-4-12-5-7-13 (8-6-12)17 (22)20-18-19-15-10-9-14 (11-16 (15)25-18)26 (23,24)21 (2)3/h5-11H,4H2,1-3H3, (H,19,20,22) . Physical And Chemical Properties Analysis

This compound has a molecular weight of 389.5 g/mol . It has a computed XLogP3-AA value of 3.5, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . It has one hydrogen bond donor count and six hydrogen bond acceptor counts . The compound has a rotatable bond count of 5 . The exact mass and the monoisotopic mass of the compound is 389.08678382 g/mol . The topological polar surface area is 116 Ų . The heavy atom count is 26 . The complexity of the compound is 597 .Wissenschaftliche Forschungsanwendungen

- F5002-0380 has been investigated for its potential as an anticancer agent. Researchers have explored its effects on tumor growth inhibition, apoptosis induction, and cell cycle regulation. The compound’s unique structure may interact with specific cellular targets, making it a promising candidate for cancer therapy .

- Acetylcholinesterase (AChE) inhibitors play a crucial role in treating neurodegenerative disorders such as Alzheimer’s disease. F5002-0380 has demonstrated AChE inhibitory activity, suggesting its relevance in enhancing cholinergic neurotransmission and potentially mitigating cognitive decline .

- F5002-0380 belongs to the sulfonamide class of compounds. Sulfonamides are widely used in medicinal chemistry due to their antibacterial, antifungal, and antiviral properties. Researchers have explored the synthesis of novel sulfonamides using F5002-0380 as a building block .

- F5002-0380 participates in esterification/amidation reactions between carboxylic acids and alcohols/amines. For instance, it has been employed in the synthesis of coumaperine, a natural product with potential biological activities. This application highlights the compound’s versatility in organic synthesis .

- Researchers have utilized F5002-0380 as a scaffold for designing and synthesizing new chemical entities. By modifying its structure, they aim to create derivatives with improved pharmacological properties, such as enhanced bioavailability, selectivity, and efficacy .

- F5002-0380 serves as a starting point for drug discovery programs. Scientists explore its structure-activity relationships (SAR) to identify key functional groups responsible for biological activity. By optimizing these features, they aim to develop potent and safe drug candidates .

Anticancer Agents

Acetylcholinesterase Inhibitors

Sulfonamide Derivatives

Coumaperine Synthesis

Medicinal Chemistry Scaffold

Drug Discovery and Lead Optimization

Keep in mind that scientific research is dynamic, and new findings may emerge over time. For the most up-to-date information, consider referring to scholarly literature or specialized databases . 🌟

Eigenschaften

IUPAC Name |

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O4S2/c1-8-6-11(22-17-8)13(19)16-14-15-10-5-4-9(7-12(10)23-14)24(20,21)18(2)3/h4-7H,1-3H3,(H,15,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNABJWSXJDXBML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B6498476.png)

![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B6498478.png)

![3-methyl-N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}-1,2-oxazole-5-carboxamide](/img/structure/B6498482.png)

![3-methyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B6498487.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B6498495.png)

![N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B6498506.png)

![N-[(2E)-4-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B6498535.png)

![N-[(2E)-3-(2-methoxyethyl)-5,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B6498542.png)

![N-[(2E)-5,6-dimethoxy-3-[2-(methylsulfanyl)ethyl]-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B6498546.png)